molecular formula C14H18O5 B5812291 4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid

4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid

Cat. No.: B5812291
M. Wt: 266.29 g/mol
InChI Key: SSLFPHTZYMUZDV-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid is a bicyclic compound featuring a tetrahydro-2H-pyran (oxane) ring substituted at the 4-position with a 3,4-dimethoxyphenyl group and a carboxylic acid moiety. This structure combines the rigidity of the pyran ring with the electron-rich aromatic system of the dimethoxyphenyl group, making it a versatile intermediate in medicinal chemistry and organic synthesis. Its molecular formula is C₁₄H₁₈O₅, with a molecular weight of 266.29 g/mol (calculated from ). The compound’s stereoelectronic properties are influenced by the methoxy groups, which enhance solubility in polar solvents while retaining lipophilicity for membrane permeability .

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)oxane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-17-11-4-3-10(9-12(11)18-2)14(13(15)16)5-7-19-8-6-14/h3-4,9H,5-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLFPHTZYMUZDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCOCC2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with tetrahydro-2H-pyran-4-carboxylic acid in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing the tetrahydro-2H-pyran-4-carboxylic acid core or substituted phenyl groups, focusing on structural variations, physicochemical properties, and biological relevance.

Substituent Position and Electronic Effects

  • 4-(2-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic Acid (CAS 1039931-72-0): Differs in the ortho-methoxy substitution on the phenyl ring. Molecular weight: 236.26 g/mol (vs. 266.29 g/mol for the target compound) .
  • 4-Phenyltetrahydro-2H-pyran-4-carboxylic Acid (CAS N/A):

    • Lacks methoxy groups, resulting in reduced electron-donating effects.
    • Molecular weight: 206.24 g/mol .
    • The absence of methoxy groups likely decreases solubility in polar solvents (e.g., water) but increases hydrophobicity.

Core Ring Modifications

  • Tetrahydro-2H-pyran-4-carboxylic Acid (CAS 5337-03-1): Base structure without aryl substituents. Melting point: 87–89°C, boiling point: 264.5°C .
  • 4-Methyltetrahydro-2H-pyran-4-carboxylic Acid (CAS 233276-38-5):

    • Substituted with a methyl group instead of phenyl.
    • Similarity score to target compound: 0.96 (based on structural analogs in ).
    • The methyl group increases steric bulk but lacks aromatic π-π stacking capabilities, limiting applications in receptor-targeted drug design.

Functional Group Variations

  • Methyl 4-(3,4-Dimethoxyphenyl)butanoate (D1): Replaces the pyran ring with a butanoate chain. Synthesized via esterification of 4-(3,4-dimethoxyphenyl)butanoic acid in methanol with H₂SO₄ catalysis . The linear chain may confer flexibility but reduce metabolic stability compared to the rigid pyran scaffold.
  • Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid):

    • Shares the 3,4-dihydroxyphenyl group but lacks the pyran ring.
    • Acts as an antioxidant due to catechol moiety, whereas the methoxy groups in the target compound may reduce oxidative metabolism .

Data Tables

Table 1: Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid C₁₄H₁₈O₅ 266.29 3,4-Dimethoxyphenyl N/A
4-(2-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid C₁₃H₁₆O₄ 236.26 2-Methoxyphenyl N/A
Tetrahydro-2H-pyran-4-carboxylic acid C₆H₁₀O₃ 130.14 None 87–89

Q & A

Q. What are the common synthetic routes for 4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid?

Methodological Answer: The synthesis typically involves a multi-step approach:

Ring Formation : Construct the tetrahydropyran ring via cyclization of diols or ketones under acidic conditions (e.g., using H₂SO₄ or p-toluenesulfonic acid).

Phenyl Group Introduction : Attach the 3,4-dimethoxyphenyl moiety via Friedel-Crafts alkylation or Suzuki-Miyaura coupling.

Carboxylic Acid Functionalization : Oxidize a methyl or alcohol group at the 4-position using KMnO₄ or CrO₃ under controlled pH and temperature.

Q. Key Optimization Parameters :

  • Reaction Solvents : Use anhydrous THF or DCM to avoid side reactions.
  • Catalysts : Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify proton environments (e.g., dimethoxy groups at δ 3.8–3.9 ppm, tetrahydropyran protons at δ 1.5–4.0 ppm).
    • ¹³C NMR : Confirm carbonyl (δ 170–175 ppm) and aromatic carbons.
  • Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]⁺ at m/z 266.1).
  • X-ray Crystallography : Resolve stereochemistry and confirm ring conformation.
  • HPLC : Assess purity (>95% recommended for biological assays) .

Q. What factors influence the compound’s stability during storage and handling?

Methodological Answer:

  • pH Sensitivity : Degrades in strongly acidic/basic conditions; store in neutral buffers (e.g., PBS).
  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Oxidation : Susceptible to peroxide formation; add antioxidants (e.g., BHT) or use inert atmospheres (N₂).
  • Solvent Compatibility : Stable in DMSO for biological assays but prone to hydrolysis in aqueous solutions >48 hours .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives without compromising stereochemical integrity?

Methodological Answer:

  • Design of Experiments (DOE) : Use factorial designs to test variables (e.g., temperature, catalyst loading).
  • Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for coupling reactions.
  • Protecting Groups : Employ Fmoc or Boc groups to shield the carboxylic acid during functionalization.
  • In-situ Monitoring : Use FTIR or LC-MS to track intermediate formation and adjust conditions dynamically .

Q. How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Purity Validation : Reanalyze batches via HPLC (C18 column, gradient: 10–90% acetonitrile/0.1% TFA).
  • Structural Confirmation : Compare X-ray/NMR data with literature to rule out isomerism.
  • Assay Standardization : Replicate under consistent conditions (e.g., cell line, incubation time).
  • Meta-analysis : Use cheminformatics tools (e.g., molecular docking) to correlate structural features with activity trends .

Q. What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.
  • QSAR Modeling : Train models on analogs with known IC₅₀ values to predict activity.
  • ADMET Prediction : SwissADME or pkCSM to evaluate bioavailability and toxicity .

Q. How to address regioselectivity challenges in modifying the carboxylic acid group?

Methodological Answer:

  • Protection/Deprotection : Use Fmoc-Cl to protect the amine in derivatives, followed by TFA cleavage.
  • Coupling Reagents : Employ EDCI/HOBt for amide bond formation without racemization.
  • Microwave Synthesis : Enhance reaction specificity under controlled microwave irradiation (e.g., 100°C, 30 min) .

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